molecular formula C9H10ClN3O B3045903 5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 1160246-10-5

5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B3045903
CAS No.: 1160246-10-5
M. Wt: 211.65
InChI Key: PUIXSDICFHOBGA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a pyrazolopyrimidinone derivative characterized by a chloromethyl (-CH2Cl) group at position 5 and methyl (-CH3) groups at positions 1 and 2 of the pyrazolo[1,5-a]pyrimidine core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-6-3-8-11-7(5-10)4-9(14)13(8)12(6)2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXSDICFHOBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174516
Record name 5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-10-5
Record name 5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and in specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects due to its diverse biological activities. Some notable applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The presence of the chloromethyl group may enhance interactions with biological targets, leading to increased efficacy in cancer treatment.
  • Antiviral Properties : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit viral replication. This makes 5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one a candidate for further exploration in antiviral drug development.

Biological Research

The compound is utilized in various biological assays to investigate its effects on different biological pathways:

  • Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzyme assays, helping to elucidate mechanisms of action for specific enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : Investigating the impact of this compound on cellular signaling can provide insights into its role in modulating biological responses.

Industrial Applications

In the field of materials science and chemical synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Synthesis of Heterocycles : The chloromethyl group facilitates further chemical modifications, enabling the synthesis of various heterocyclic compounds with potential applications in drug discovery.

Case Studies and Research Findings

Several studies have been conducted to explore the applications and effectiveness of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited selective cytotoxicity against breast cancer cell lines. The chloromethyl derivative showed enhanced potency compared to non-chlorinated analogs.
  • Antiviral Research : Another investigation revealed that this compound inhibited the replication of certain viruses in vitro. This positions it as a potential candidate for further development as an antiviral agent.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrimidinone core distinguishes this compound from triazolopyrimidinones (e.g., S1-TP: 5-(chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one). Triazolopyrimidinones feature a triazole ring fused to pyrimidine, which alters electronic properties and reactivity. For example, S1-TP exhibits distinct electrochemical oxidation peaks at +0.95 V and +1.25 V due to its triazole moiety, whereas pyrazolopyrimidinones may show different redox behavior .

Substituent Effects

Chloromethyl Group Reactivity

The chloromethyl group at position 5 enhances electrophilicity, enabling nucleophilic substitution reactions. This contrasts with:

  • 5-(Piperidinomethyl)- and 5-(Morpholinomethyl)-triazolopyrimidinones (S2-TP and S3-TP), where the chloromethyl group is replaced by secondary amines, reducing reactivity but improving solubility .
  • 5-(3,5-Dimethylphenyl)-pyrazolopyrimidinones (compound 52), which lack the chloromethyl group but incorporate bulky aryl substituents, increasing lipophilicity .
Methyl Group Substitutions

The 1,2-dimethyl groups in the target compound differ from:

  • 2-(4-Fluorophenyl)- and 2-(Trifluoromethyl)-triazolopyrimidinones (e.g., compound 67), where aromatic or fluorinated groups introduce steric and electronic effects, such as fluorine-induced splitting in NMR spectra .

Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C9H10ClN3O 211.65* Not reported 1,2-dimethyl; 5-chloromethyl
S1-TP (Triazolopyrimidinone) C14H13ClN4O2 310.73 Not reported 4-Methoxyphenyl; 5-chloromethyl
Compound 4n (Dihydropyrazolo) C19H15F3N6O2 416.36 274–276 Trifluoromethyl; 4-hydroxyphenyldiazenyl
Compound 52 (Pyrazolopyrimidinone) C16H16N2O 252.31 Not reported 3,5-Dimethylphenyl; 2-isopropyl

*Calculated from data in .

Electrochemical and Spectroscopic Comparisons

Electrochemical Behavior

  • Target Compound: Limited data, but pyrazolopyrimidinones generally exhibit oxidation potentials influenced by substituents. Triazolopyrimidinones like S1-TP show two oxidation peaks at +0.95 V and +1.25 V (vs. Ag/AgCl), attributed to the triazole and pyrimidine moieties .
  • S2-TP and S3-TP : Replacement of chloromethyl with amine groups shifts oxidation peaks, indicating altered electron-donating/withdrawing effects .

NMR Spectroscopy

  • Chloromethyl Group : In S1-TP, the chloromethyl group resonates at δ ~4.5–5.0 ppm (1H NMR) .
  • Aromatic Substitutions : Compounds with para-fluorophenyl groups (e.g., compound 68) show complex splitting in 1H NMR (δ 8.02 ppm, J = 8.5, 5.7 Hz) due to fluorine coupling .
  • Methyl Groups : In compound 52, methyl groups appear as a singlet at δ 2.34 ppm (1H NMR), contrasting with the target compound’s dimethyl groups .

Biological Activity

5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and implications for drug development.

  • Molecular Formula : C9_9H10_{10}ClN3_3O
  • Molecular Weight : 211.65 g/mol
  • CAS Number : 1160246-10-5

The compound features a unique chloromethyl group that contributes to its reactivity and biological properties. Its structure is depicted below:

PropertyValue
Molecular FormulaC9_9H10_{10}ClN3_3O
Molecular Weight211.65 g/mol
CAS Number1160246-10-5

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Common methods include:

  • Cyclization of Pyrazole and Pyrimidine Derivatives : This involves using strong acids or bases under controlled conditions to facilitate the formation of the pyrazolo-pyrimidine structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Kinases : Similar compounds have been studied as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Studies

Recent research has highlighted the biological activity of this compound in several contexts:

Anticancer Properties

A study evaluated the cytotoxic effects of related pyrazolo compounds against different tumor cell lines. The results indicated significant selectivity and potency against leukemia cells compared to breast cancer cells. The IC50_{50} values for the most active derivatives were found to be considerably lower against leukemia cells than against breast cancer cells, suggesting a targeted therapeutic potential.

CompoundCell LineIC50_{50} (µM)
Compound AK562 (Leukemia)5.8
Compound BMDA-MB-231 (Breast)58
Compound CHL60 (Leukemia)6.0

Mechanistic Insights

Research indicates that the mechanism of action may involve:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in sensitive cell lines.

Case Studies

Several case studies have explored the efficacy of pyrazolo derivatives in treating various cancers:

  • Study on Leukemia Cell Lines :
    • Investigated a series of pyrazolo derivatives for their effects on K562 and HL60 cell lines.
    • Results showed that certain derivatives had IC50_{50} values significantly lower than traditional chemotherapeutics.
  • Breast Cancer Research :
    • Evaluated the impact of these compounds on MCF-7 and MDA-MB-231 cell lines.
    • Findings indicated a differential response based on the structural modifications of the pyrazolo scaffold.

Q & A

Q. What are the common synthetic routes for 5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one, and how do reaction conditions affect yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization or substitution reactions. Key steps include:

  • Cyclization of precursors : Reacting aminopyrazoles with alkynes or ketones under acidic conditions (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core .
  • Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution or alkylation. For example, reacting with chloromethylating agents (e.g., ClCH₂SO₂Cl) in aprotic solvents .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey ObservationsReference
Cyclization with acetic acidReflux, 6 hours52–59%Requires stoichiometric acid; moderate purity
Ultrasonic-assisted synthesisKHSO₄, aqueous ethanol~60%Eco-friendly; reduces reaction time
ChloromethylationDCM, room temperature67–70%High regioselectivity; requires inert atmosphere

Critical Factors : Reaction time, solvent polarity, and catalyst choice (e.g., protic solvents enhance cyclization ). Lower yields (<60%) often result from side reactions; purification via column chromatography or trituration improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ ~4.66 ppm. Methyl groups (1,2-dimethyl) resonate at δ ~2.34–2.53 ppm .
    • ¹³C NMR : The carbonyl (C=O) at δ ~156–161 ppm; pyrimidine carbons at δ ~100–138 ppm .
  • HRMS : Exact mass for C₈H₉ClN₃O⁺: 198.0423 (observed: 198.0419; Δ = 2.0 ppm) .
  • IR : C=O stretch at ~1650–1665 cm⁻¹; N-H (if present) at ~3199–3251 cm⁻¹ .

Q. Table 2: Key Spectral Benchmarks

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
CH₂Cl4.66 (s)45.2-
C=O-156–1611650–1665
N-CH₃2.34–2.5321.3-

Note : Discrepancies in OH proton signals (e.g., δ 12.44 ppm in derivatives) may arise from tautomerism; DMSO-d₆ suppresses exchange broadening .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition : The chloromethyl group facilitates covalent binding to cysteine residues in enzymes (e.g., JAK/TYK2 kinases) .
  • Prodrug Development : Acts as a lipophilic carrier for targeted drug delivery; derivatives show cytotoxicity against glioblastoma cells .
  • Structural Probes : Used to study DNA interactions via electrochemical methods (e.g., differential pulse voltammetry) .

Q. Key Studies :

  • Cytotoxicity : Synergy with cold atmospheric plasma (CAP) in U-251 MG cells (IC₅₀ reduced by 40%) .
  • Kinase Inhibition : 2,5-Disubstituted derivatives exhibit TYK2 selectivity (IC₅₀ = 0.8 nM) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer:

  • Tautomerism : Use deuterated solvents (e.g., DMSO-d₆) to stabilize enol-keto forms and assign peaks accurately .
  • Impurity Analysis : Compare with literature values (e.g., δ 12.44 ppm for OH in pyrimidinols ).
  • Advanced Techniques : 2D NMR (HSQC, HMBC) resolves overlapping signals; variable-temperature NMR identifies dynamic processes .

Q. What strategies optimize the compound's solubility and stability for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • Prodrug Design : Replace chloromethyl with morpholinomethyl or piperidinomethyl groups to improve bioavailability .
  • Stability Testing : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .

Q. How does the chloromethyl group influence the compound's reactivity in subsequent derivatization?

Methodological Answer:

  • Nucleophilic Substitution : Reacts with amines (e.g., morpholine) to form tertiary amines (e.g., S2-TP derivatives) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Limitations : Hydrolysis in aqueous media forms hydroxymethyl byproducts; use anhydrous conditions for stability .

Q. What are the challenges in interpreting biological activity data, and how can they be mitigated?

Methodological Answer:

  • Off-Target Effects : Perform counter-screening against related enzymes (e.g., JAK1–3 for TYK2 inhibitors) .
  • ROS Interference : Use DMEM without pyruvate to avoid antioxidant effects in cytotoxicity assays .
  • Data Validation : Confirm activity via orthogonal assays (e.g., H2DCFDA for ROS detection; Western blot for protein levels) .

Q. How can computational methods aid in understanding the structure-activity relationship of this compound?

Methodological Answer:

  • Docking Studies : Predict binding modes to TYK2 (e.g., Glide SP scoring; ΔG = −9.2 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with IC₅₀ values .
  • MD Simulations : Assess stability of chloromethyl-enzyme adducts over 100 ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Reactant of Route 2
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5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

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